Cas no 33985-71-6 (2,3,6,7-Tetrahydro-1H,5H-pyrido-3,2,1-ijquinoline-9-carbaldehyde)

2,3,6,7-Tetrahydro-1H,5H-pyrido-3,2,1-ijquinoline-9-carbaldehyde structure
33985-71-6 structure
Nome del prodotto:2,3,6,7-Tetrahydro-1H,5H-pyrido-3,2,1-ijquinoline-9-carbaldehyde
Numero CAS:33985-71-6
MF:C13H15NO
MW:201.264303445816
MDL:MFCD00151555
CID:54164
PubChem ID:98700

2,3,6,7-Tetrahydro-1H,5H-pyrido-3,2,1-ijquinoline-9-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde
    • 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde
    • 9-Julolidinecarboxaldehyde
    • 2,3,6,7-Tetrahydro-1H,5H-pyrido-[3,2,1-ij]quinoline-9-carbaldehyde
    • 5H-BENZO(IJ)QUINOLIZINE-9-CARBOXALDEHYDE, 2,3,6,7-TETRAHYDRO-1
    • julolidine-9-carbaldehyde
    • julolidinecarbaldehyde
    • 9-Julolidine carboxaldehyde
    • 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-
    • X7O18JQ57M
    • 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde
    • AK130296
    • 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizine-9-carboxaldehyde
    • 1H,5H-Benzo(ij)quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-
    • 2,3,6,7-Tetrahydro-1H,5H-ben
    • XIIVBURSIWWDEO-UHFFFAOYSA-
    • EX-A7757W
    • 2,3,6,7-tetrahydro-1 H,5H-pyrido[3,2, 1-ij]quinoline-9-carbaldehyde
    • NCGC00188235-01
    • 5-21-08-00386 (Beilstein Handbook Reference)
    • 33985-71-6
    • 9-formyljulolidine
    • MFCD00151555
    • Oprea1_862885
    • SCHEMBL254935
    • NSC 159999
    • 9-JULOLIDINAL
    • BRN 0178538
    • 9-FORMYL-2,3,6,7-TETRAHYDRO-1H,5H-BENZO(IJ)QUINOLIZINE
    • J0008
    • Z1509617999
    • 9-Julolidinecarboxalde
    • 1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-carbaldehyde
    • 1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde
    • CHEMBL2143785
    • XIIVBURSIWWDEO-UHFFFAOYSA-N
    • UNII-X7O18JQ57M
    • NSC159999
    • NCGC00188235-03
    • AS-38857
    • AC-24426
    • EN300-173287
    • AKOS015903045
    • 9-JULOLIDINYLCARBOXALDEHYDE
    • InChI=1/C13H15NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-9H,1-6H2
    • DTXSID4067806
    • CS-0060780
    • NSC-159999
    • 2,3,6,7-tetrahydro-1h,5h-pyrido(3,2,1-ij)quinoline-9-carbaldehyde
    • NCGC00188235-02
    • 2,3,6,7-Tetrahydro-1H,5H-pyrido-3,2,1-ijquinoline-9-carbaldehyde
    • MDL: MFCD00151555
    • Inchi: 1S/C13H15NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-9H,1-6H2
    • Chiave InChI: XIIVBURSIWWDEO-UHFFFAOYSA-N
    • Sorrisi: O=C([H])C1C([H])=C2C([H])([H])C([H])([H])C([H])([H])N3C([H])([H])C([H])([H])C([H])([H])C(C=1[H])=C32
    • BRN: 0178538

Proprietà calcolate

  • Massa esatta: 201.11500
  • Massa monoisotopica: 201.115364
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 1
  • Complessità: 233
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 20.3
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: 1.18
  • Punto di ebollizione: 404.8 °C at 760 mmHg
  • Punto di infiammabilità: 173.5 °C
  • Indice di rifrazione: 1.614
  • PSA: 20.31000
  • LogP: 2.26290

2,3,6,7-Tetrahydro-1H,5H-pyrido-3,2,1-ijquinoline-9-carbaldehyde Informazioni sulla sicurezza

2,3,6,7-Tetrahydro-1H,5H-pyrido-3,2,1-ijquinoline-9-carbaldehyde Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,3,6,7-Tetrahydro-1H,5H-pyrido-3,2,1-ijquinoline-9-carbaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D960856-5g
1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-
33985-71-6 95%
5g
$105 2024-06-06
Enamine
EN300-173287-0.1g
1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-carbaldehyde
33985-71-6 95%
0.1g
$19.0 2023-09-20
SHENG KE LU SI SHENG WU JI SHU
sc-484813-1g
9-Julolidinecarboxaldehyde,
33985-71-6
1g
¥2632.00 2023-09-05
TRC
T064725-250mg
2,3,6,7-Tetrahydro-1H,5H-pyrido-[3,2,1-ij]quinoline-9-carbaldehyde
33985-71-6
250mg
$ 374.00 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
J862288-1g
9-Julolidinecarboxaldehyde
33985-71-6 ≥98%(GC)
1g
1,049.00 2021-05-17
abcr
AB447619-250 mg
Julolidine-9-carbaldehyde, 95%; .
33985-71-6 95%
250MG
€68.80 2022-03-24
Enamine
EN300-173287-0.5g
1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-carbaldehyde
33985-71-6 95%
0.5g
$30.0 2023-09-20
Enamine
EN300-173287-1.0g
1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-carbaldehyde
33985-71-6 95%
1.0g
$39.0 2023-07-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131420-1g
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde
33985-71-6 98%
1g
¥115.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131420-25g
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde
33985-71-6 98%
25g
¥2338.00 2024-05-18

2,3,6,7-Tetrahydro-1H,5H-pyrido-3,2,1-ijquinoline-9-carbaldehyde Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:33985-71-6)2,3,6,7-Tetrahydro-1H,5H-pyrido-3,2,1-ijquinoline-9-carbaldehyde
A1033324
Purezza:99%
Quantità:25g
Prezzo ($):233.0